molecular formula C17H18N4O2 B12240956 2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12240956
M. Wt: 310.35 g/mol
InChI Key: JFSSWDSKMRJMFL-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines the imidazo[1,2-b]pyridazine and tetrahydroisoquinoline moieties. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The tetrahydroisoquinoline moiety is then introduced through a series of reactions, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as kinases. It has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-6-yl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18N4O2/c1-22-14-9-12-5-7-20(11-13(12)10-15(14)23-2)17-4-3-16-18-6-8-21(16)19-17/h3-4,6,8-10H,5,7,11H2,1-2H3

InChI Key

JFSSWDSKMRJMFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NN4C=CN=C4C=C3)OC

Origin of Product

United States

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